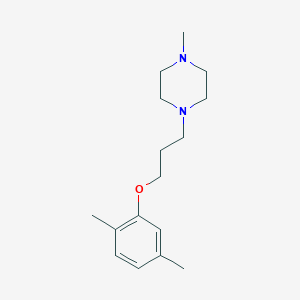![molecular formula C19H21N3O3 B258859 5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione](/img/structure/B258859.png)
5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenylimidazolidine-2,4-dione is a chemical compound with potential applications in scientific research. It is commonly referred to as MPT0B390 and belongs to the class of imidazolidine-2,4-dione derivatives.
Mecanismo De Acción
The mechanism of action of MPT0B390 involves the inhibition of multiple signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activation of STAT3, NF-κB, and Akt signaling pathways, which are essential for cancer cell survival and proliferation. MPT0B390 also inhibits the expression of VEGF, a protein that promotes angiogenesis, and reduces the formation of new blood vessels.
Biochemical and Physiological Effects:
MPT0B390 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of reactive oxygen species and inhibits the migration and invasion of cancer cells. In addition, MPT0B390 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPT0B390 has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It also exhibits potent anticancer and anti-inflammatory effects at low concentrations, making it a promising candidate for further research. However, MPT0B390 has some limitations, including its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research of MPT0B390. One potential area of research is the development of MPT0B390 analogs with improved potency and selectivity for cancer cells. Another area of research is the investigation of the synergistic effects of MPT0B390 with other anticancer agents. Additionally, the development of MPT0B390 as a therapeutic agent for cancer and inflammatory diseases warrants further investigation.
Métodos De Síntesis
The synthesis of MPT0B390 involves the condensation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and 3-phenyl-2-thioxoimidazolidin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified by column chromatography to obtain MPT0B390 in high purity.
Aplicaciones Científicas De Investigación
MPT0B390 has potential applications in scientific research as it exhibits anticancer, anti-inflammatory, and antiangiogenic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPT0B390 also inhibits the production of pro-inflammatory cytokines and reduces the formation of new blood vessels, which are essential for tumor growth.
Propiedades
Fórmula molecular |
C19H21N3O3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(5E)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O3/c1-13-11-15(14(2)21(13)9-10-25-3)12-17-18(23)22(19(24)20-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,20,24)/b17-12+ |
Clave InChI |
FVGYPJJFPCJUGG-SFQUDFHCSA-N |
SMILES isomérico |
CC1=CC(=C(N1CCOC)C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(N1CCOC)C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



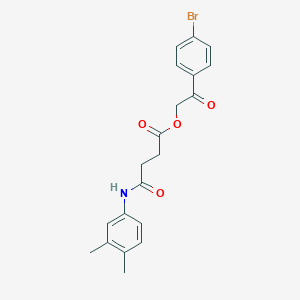
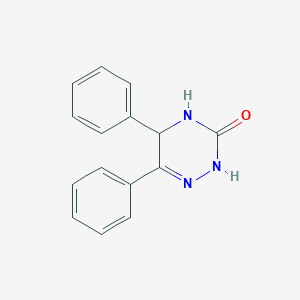
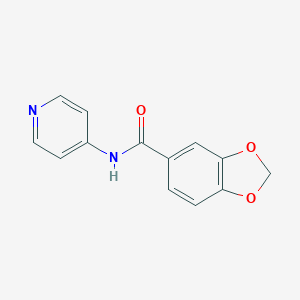
![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)
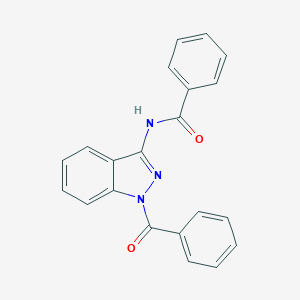
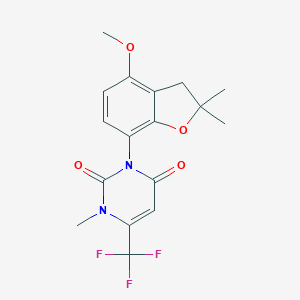
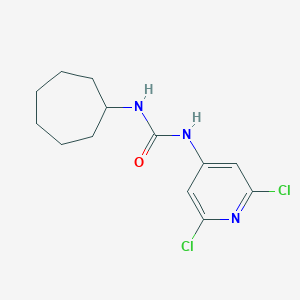
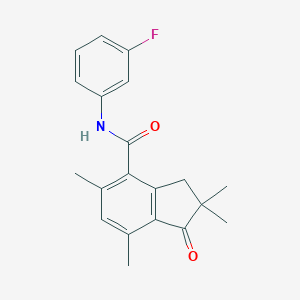
![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)

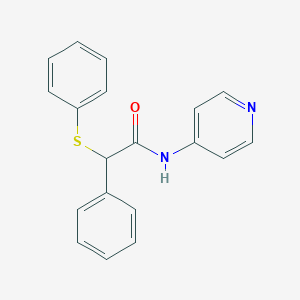
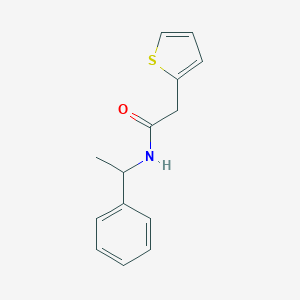
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
